3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
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Overview
Description
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a chemical compound belonging to the class of benzofurans. It has a molecular formula of C16H10N2O2S and a molecular weight of 294.33 g/mol
Preparation Methods
The synthesis of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product . The reaction conditions are mild, and the process can be executed on a gram scale with high yields.
Chemical Reactions Analysis
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Scientific Research Applications
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one: This compound has a similar structure but with a methyl group at the phenyl ring, which may alter its chemical properties and biological activity.
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones:
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These compounds contain additional triazole rings, which can enhance their biological activities.
Properties
CAS No. |
121996-96-1 |
---|---|
Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.33 |
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H10N2O2S/c19-15-14-13(11-8-4-5-9-12(11)20-14)17-16(21)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,21) |
InChI Key |
QBIYLKSPXQONML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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